7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidinone core, substituted with hydroxy, methyl, and trimethoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Trimethoxyphenyl Group: This step involves aromatic substitution reactions using 3,4,5-trimethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trimethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2’,4’,5’-trimethoxyisoflavan
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
Compared to similar compounds, 7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-methyl-5-(3,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N3O5/c1-8-18-16-14(17(22)19-8)10(7-13(21)20-16)9-5-11(23-2)15(25-4)12(6-9)24-3/h5-6,10H,7H2,1-4H3,(H2,18,19,20,21,22) |
InChI Key |
MWZJDMYABUBIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1 |
Origin of Product |
United States |
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